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molecular formula C24H28N4O5S B1228701 Glisindamide CAS No. 71010-45-2

Glisindamide

Cat. No. B1228701
M. Wt: 484.6 g/mol
InChI Key: GBKGGLHRMGPFMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04282239

Procedure details

0.3 g of mercury oxide is added to 0.3 g of N-(4-[2-(1-oxo-isoindoline-2-carboxamido)-ethyl]-benzenesulfonyl)-N'-cyclohexyl-thiourea (melting point 194°-196° C., prepared from 4-[2-(1-oxo-isoindoline-2-carboxamido)-ethyl]-benzenesulfonamide and cyclohexyl mustard oil) in a mixture of 50 ml of water and 50 ml of methanol and the whole is stirred for 3 hours at 40°-45° C. The precipitated mercury sulfide is filtered off with suction, the filtrate is concentrated under reduced pressure, the residue is treated with very dilute ammonia, filtered and the filtrate is acidified with dilute hydrochloric acid. The precipitated N-(4-[2-(1-oxo-isoindoline-2-carboxamido)-ethyl]-benzenesulfonyl)-N'-2,5-cyclohexyl-urea is recrystallized from dilute acetone and melts at 211°-213° C. The mixed melting point with the compound obtained according to Example 1 is without depression.
Name
N-(4-[2-(1-oxo-isoindoline-2-carboxamido)-ethyl]-benzenesulfonyl)-N'-cyclohexyl-thiourea
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][N:3]1[C:11]([NH:13][CH2:14][CH2:15][C:16]1[CH:21]=[CH:20][C:19]([S:22]([NH:25][C:26]([NH:28][CH:29]2[CH2:34][CH2:33][CH2:32][CH2:31][CH2:30]2)=S)(=[O:24])=[O:23])=[CH:18][CH:17]=1)=[O:12].[OH2:35]>CO.[Hg]=O>[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][N:3]1[C:11]([NH:13][CH2:14][CH2:15][C:16]1[CH:21]=[CH:20][C:19]([S:22]([NH:25][C:26]([NH:28][CH:29]2[CH2:34][CH2:33][CH2:32][CH2:31][CH2:30]2)=[O:35])(=[O:24])=[O:23])=[CH:18][CH:17]=1)=[O:12]

Inputs

Step One
Name
N-(4-[2-(1-oxo-isoindoline-2-carboxamido)-ethyl]-benzenesulfonyl)-N'-cyclohexyl-thiourea
Quantity
0.3 g
Type
reactant
Smiles
O=C1N(CC2=CC=CC=C12)C(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC(=S)NC1CCCCC1
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Hg]=O

Conditions

Stirring
Type
CUSTOM
Details
the whole is stirred for 3 hours at 40°-45° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated mercury sulfide is filtered off with suction
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue is treated with very dilute ammonia
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The precipitated N-(4-[2-(1-oxo-isoindoline-2-carboxamido)-ethyl]-benzenesulfonyl)-N'-2,5-cyclohexyl-urea is recrystallized from dilute acetone and melts at 211°-213° C
CUSTOM
Type
CUSTOM
Details
The mixed melting point with the compound obtained

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
O=C1N(CC2=CC=CC=C12)C(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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